molecular formula C18H26N2O4S B7693380 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide

Cat. No. B7693380
M. Wt: 366.5 g/mol
InChI Key: FFTJIQLBZDTGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” is a complex organic compound. It contains a phenylacetamide group attached to a phenoxy group, which is further attached to a cyclohexylsulfamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexylsulfamoyl group would add significant steric bulk, while the phenoxy and phenylacetamide groups would contribute to the compound’s polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenoxy, cyclohexylsulfamoyl, and phenylacetamide groups would likely make the compound polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Herbicide Applications

Phenoxy compounds, such as “2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide”, are often used in herbicides . They can be used to control a wide range of weeds in agriculture and horticulture. The mechanism of action typically involves mimicking plant hormones, leading to abnormal growth and eventually plant death .

Environmental Remediation

Phenoxy compounds can also play a role in environmental remediation, particularly in the removal of other phenoxy herbicides from water systems . Various methods, including adsorption, photocatalysis, and biodegradation, have been investigated for this purpose .

Pharmaceutical Research

Phenoxy acetamide derivatives have been studied for their potential therapeutic applications . While “2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” specifically may not have been studied extensively, its structural similarity to other phenoxy acetamides suggests potential in this area .

Chemical Synthesis

As a chemical compound, “2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” could be used as a starting material or intermediate in the synthesis of other complex molecules. Its unique structure could potentially be leveraged in the development of new synthetic routes .

Biological Studies

The compound’s interaction with biological systems could be of interest in biological studies. For example, understanding how it interacts with certain enzymes or proteins could provide insights into biological processes .

Industrial Applications

Given its chemical properties, “2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” could potentially find use in various industrial applications. For instance, it could be used in the production of dyes, polymers, or other materials .

Mechanism of Action

The mechanism of action of this compound is not known, as it doesn’t appear to be a common or well-studied compound .

properties

IUPAC Name

N-cyclohexyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(20-12-4-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-1-3-7-15/h8-11,15,19H,1-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTJIQLBZDTGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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